molecular formula C15H18ClN5O2 B2648798 (2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone CAS No. 1436062-00-8

(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone

Cat. No.: B2648798
CAS No.: 1436062-00-8
M. Wt: 335.79
InChI Key: MCDPECBKCQVISR-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

One notable application of related compounds is in the development of PET (Positron Emission Tomography) agents for imaging purposes in medical research, such as in the study of neurological diseases like Parkinson's. For instance, a study focused on the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This research involved the synthesis of related compounds, showcasing the importance of these chemicals in developing tools for neuroimaging and the study of neurodegenerative disorders (Wang et al., 2017).

Antagonistic Activity

Another study explored the inverse agonistic properties of compounds at cannabinoid receptors, highlighting the therapeutic potential of structurally related chemicals in modulating cannabinoid receptor activity. This line of research is critical for understanding the pharmacological modulation of these receptors and developing potential treatments for conditions involving the endocannabinoid system (Landsman et al., 1997).

NK-1 Antagonist Activity

Compounds with structural similarities have been synthesized to exhibit NK-1 antagonist activity. Such compounds are of interest in developing treatments for conditions like depression and anxiety, as NK-1 receptors play a role in stress and emotional response regulation. This research showcases the chemical's potential in therapeutic applications related to the central nervous system (Jungheim et al., 2006).

Structural and Molecular Analysis

Further research has explored the crystal and molecular structure analysis of related compounds, providing insight into their chemical properties and potential interactions in biological systems. Studies in this area contribute to a deeper understanding of how such compounds can be utilized in various scientific applications, from drug design to material science (Prasad et al., 2018).

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-10-18-11(2)21(19-10)9-13-8-20(5-6-23-13)15(22)12-3-4-17-14(16)7-12/h3-4,7,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPECBKCQVISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CN(CCO2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.